Dazopride
Overview
Description
Dazopride is a chemical compound belonging to the benzamide class. It is known for its antiemetic and gastroprokinetic properties. This compound acts as a 5-hydroxytryptamine 3 receptor antagonist and a 5-hydroxytryptamine 4 receptor agonist . Although it was never marketed, it has shown potential in facilitating learning and memory in animal studies .
Preparation Methods
Dazopride can be synthesized through the condensation of 1,2-diethyl-4-aminopyrazolidine with 4-amino-5-chloro-2-methoxybenzoic acid in the presence of phosphorus trichloride and pyridine . Another method involves the use of the corresponding mixed anhydride . The synthetic route typically involves the reduction of a nitro compound derived from 1,3-dimorpholino-2-nitropropane and 1,2-diethylhydrazine .
Chemical Reactions Analysis
Dazopride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group in its precursor can be reduced to form the amine group.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and chloro groups.
Common reagents used in these reactions include phosphorus trichloride, pyridine, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying benzamide derivatives and their reactions.
Biology: Dazopride has shown potential in enhancing learning and memory in animal models.
Mechanism of Action
Dazopride exerts its effects primarily through its action on serotonin receptors. It acts as an antagonist at the 5-hydroxytryptamine 3 receptor and as an agonist at the 5-hydroxytryptamine 4 receptor . This dual action enhances gastric motility and prevents emesis by modulating serotonin pathways in the gastrointestinal tract .
Comparison with Similar Compounds
Dazopride is similar to other benzamide derivatives such as metoclopramide and cisapride. it is unique in its dual action on 5-hydroxytryptamine receptors . Unlike metoclopramide, this compound does not affect dopamine receptors, reducing the risk of extrapyramidal side effects . Other similar compounds include:
Metoclopramide: Primarily a dopamine receptor antagonist with antiemetic properties.
Cisapride: A gastroprokinetic agent acting mainly on 5-hydroxytryptamine 4 receptors.
This compound’s unique receptor profile makes it a valuable compound for research into gastrointestinal motility and antiemetic therapies .
Properties
IUPAC Name |
4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXIKEZOBJFVAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867875 | |
Record name | 4-Amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxy-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70181-03-2 | |
Record name | Dazopride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70181-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dazopride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070181032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxy-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAZOPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV07VSP2G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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